molecular formula C20H20ClN5O4 B2525853 Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878733-49-4

Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2525853
CAS RN: 878733-49-4
M. Wt: 429.86
InChI Key: UMWVIDGTEZJUPS-UHFFFAOYSA-N
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Description

Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Fluorene Synthesis: This compound serves as a reactant in intramolecular aromatic carbenoid insertion reactions, leading to the synthesis of fluorenes. Fluorenes are important structural motifs found in various natural products and pharmaceuticals .

b. Muscarinic Acetylcholine Receptor Agonists: Researchers have investigated the synthesis of biaryl amides containing this compound. Some of these derivatives exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity. These compounds could have potential therapeutic applications in neurological disorders .

Imidazole-Containing Compounds

Imidazole derivatives, including the compound , have attracted attention due to their diverse biological activities. Here’s a relevant study:

a. Therapeutic Potential: A study published in BMC Chemistry explored the synthesis and therapeutic potential of imidazole-containing compounds. While the specific compound was not mentioned, it falls within this category. Imidazoles have applications in drug discovery, antimicrobial agents, and enzyme inhibitors .

Protodeboronation in Organic Synthesis

Protodeboronation reactions are valuable in organic chemistry. Although not directly related to the compound, understanding its boronic ester functionality is essential. Here’s a relevant study:

a. Catalytic Protodeboronation: Protodeboronation of alkyl boronic esters is an area of interest. While the compound itself is not studied in this context, the principles apply. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, expanding the toolbox for synthetic chemists .

properties

IUPAC Name

methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-10-6-7-13(8-14(10)21)25-11(2)12(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)9-15(27)30-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWVIDGTEZJUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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